molecular formula C7H17NO B13581267 (R)-2-Amino-3-ethylpentan-1-ol

(R)-2-Amino-3-ethylpentan-1-ol

Cat. No.: B13581267
M. Wt: 131.22 g/mol
InChI Key: MECYGYIMGAWTEK-ZETCQYMHSA-N
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Description

(2R)-2-amino-3-ethylpentan-1-ol is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the reducing agent added slowly to a solution of the precursor in an appropriate solvent, such as ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of (2R)-2-amino-3-ethylpentan-1-ol often involves the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor under hydrogen gas. The reaction is carried out in a high-pressure reactor, ensuring efficient conversion and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-ethylpentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-2-amino-3-ethylpentan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for enzyme studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-ethylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-ethylpentan-1-ol: The enantiomer of (2R)-2-amino-3-ethylpentan-1-ol, with similar chemical properties but different biological activity due to its chiral nature.

    2-amino-3-methylpentan-1-ol: A structurally similar compound with a methyl group instead of an ethyl group, leading to different reactivity and applications.

    2-amino-3-ethylbutan-1-ol: Another similar compound with a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

(2R)-2-amino-3-ethylpentan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring chiral specificity, such as drug development and asymmetric synthesis.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(2R)-2-amino-3-ethylpentan-1-ol

InChI

InChI=1S/C7H17NO/c1-3-6(4-2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1

InChI Key

MECYGYIMGAWTEK-ZETCQYMHSA-N

Isomeric SMILES

CCC(CC)[C@H](CO)N

Canonical SMILES

CCC(CC)C(CO)N

Origin of Product

United States

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